molecular formula C20H16N2O2S B2962741 (Z)-3-(2,4-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 467245-56-3

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B2962741
CAS No.: 467245-56-3
M. Wt: 348.42
InChI Key: KNOPCUUWRDNHDT-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a synthetic chemical compound designed for research and development applications. This acrylonitrile derivative features a thiazole ring and dimethoxyphenyl group, structural motifs commonly associated with diverse biological activities in medicinal chemistry . Preliminary research on structurally similar acrylonitriles indicates potential value in anticancer research. Certain benzimidazole-derived acrylonitriles have demonstrated pronounced antiproliferative activity against a range of human cancer cell lines in vitro, including hematological cancers, by acting as tubulin polymerization inhibitors that bind to the colchicine binding site . Furthermore, thiazole-containing acrylonitrile analogues have been investigated for their antimicrobial properties , showing promising activity against resistant bacterial strains such as S. aureus and E. coli . The electron-donating methoxy substituents on the phenyl ring may facilitate deeper penetration into hydrophobic pockets of biological targets, potentially enhancing binding affinity . This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-23-17-9-8-15(19(11-17)24-2)10-16(12-21)20-22-18(13-25-20)14-6-4-3-5-7-14/h3-11,13H,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOPCUUWRDNHDT-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,4-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves multiple steps, starting with the preparation of the respective precursors. One common approach is the Knoevenagel condensation reaction, where a 2,4-dimethoxybenzaldehyde reacts with 4-phenylthiazol-2-ylacetonitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Reagents like hydrochloric acid (HCl) for electrophilic substitution and sodium methoxide (NaOCH₃) for nucleophilic substitution.

Major Products Formed

  • Oxidation: : Formation of corresponding carboxylic acids or ketones.

  • Reduction: : Production of corresponding alcohols or amines.

  • Substitution: : Generation of various substituted derivatives depending on the reaction conditions.

Scientific Research Applications

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile: has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and polymers.

  • Biology: : The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: : Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: : It can be utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which (Z)-3-(2,4-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Key Findings:

  • Thiazole vs. Benzofuran : Thiazole-containing derivatives (e.g., ) often exhibit higher anticancer activity due to improved enzyme binding, whereas benzofuran analogs like compound 13 show moderate potency .
  • Methoxy Group Impact : The 2,4-dimethoxy configuration in the target compound may balance solubility and target affinity compared to DMMA’s 2,5-dimethoxy arrangement, which prioritizes sortase inhibition .
  • Z-Isomer Superiority : The Z-configuration is critical for activity, as seen in DMMA and Z-DAN II, where trans-oriented aromatic rings optimize steric and electronic interactions with biological targets .

Biological Activity

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing on recent research findings.

Synthesis

The synthesis of (Z)-3-(2,4-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. The process generally includes the condensation of appropriate phenolic and thiazole derivatives under acidic conditions, often utilizing reagents such as glacial acetic acid and sodium acetate as catalysts. The final product is purified through recrystallization techniques.

Antitumor Activity

Recent studies have indicated that compounds containing thiazole moieties exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells. The IC50 values for these compounds often range from 1.61 to 1.98 µg/mL, demonstrating potent activity comparable to established chemotherapeutics like doxorubicin .

Table 1: Antitumor Activity of Thiazole Derivatives

Compound IDCell LineIC50 (µg/mL)Reference
Compound 9A-4311.61
Compound 10Jurkat1.98
Compound 13HT29< Doxorubicin

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties. Compounds synthesized from thiazole frameworks demonstrated effective protection in animal models against seizures induced by pentylenetetrazole (PTZ), with some compounds achieving complete protection .

Structure-Activity Relationship (SAR)

The biological activity of (Z)-3-(2,4-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile can be attributed to specific structural features:

  • Thiazole Ring : Essential for cytotoxic activity; modifications at the 4-position of the phenyl ring enhance activity.
  • Dimethoxy Substituents : The presence of methoxy groups on the aromatic ring increases lipophilicity, potentially enhancing cellular uptake.
  • Acrylonitrile Group : This functional group is crucial for the interaction with biological targets, influencing both potency and selectivity.

Case Studies

A notable study synthesized a series of thiazole-containing compounds and evaluated their biological activities. Among these, certain derivatives exhibited promising results in both antitumor and anticonvulsant assays. The study highlighted that compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced activity due to improved interaction with target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.